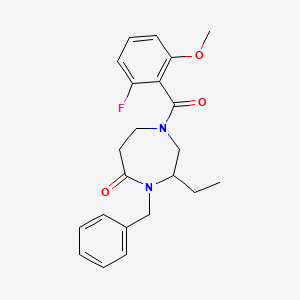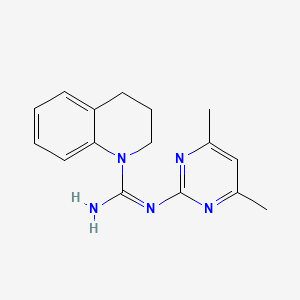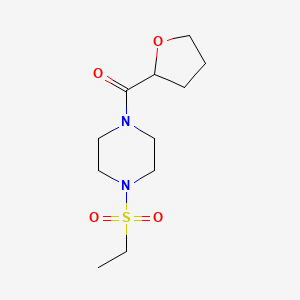![molecular formula C21H22N2O6 B5492674 methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5492674.png)
methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IBN-9, and it has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of IBN-9 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
IBN-9 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, IBN-9 has been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease and Parkinson's disease. IBN-9 has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IBN-9 is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, like any chemical compound, IBN-9 has its limitations. One of the major limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are many potential future directions for the study of IBN-9. One area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of IBN-9. Another area of research is the development of new cancer therapies that can combine IBN-9 with other compounds to enhance its anti-cancer properties. Additionally, IBN-9 has been studied for its potential use in the development of new imaging agents for the detection of cancer cells. Overall, IBN-9 is a promising compound that has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis of IBN-9 involves the reaction of 4-isobutoxybenzoyl chloride with methyl 3-(3-nitrophenyl)acrylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure IBN-9. This synthesis method has been well-established and has been used in various studies to produce reliable results.
Applications De Recherche Scientifique
IBN-9 has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the development of new drugs and therapies. IBN-9 has been shown to have anti-cancer properties, and it has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-14(2)13-29-18-9-7-16(8-10-18)20(24)22-19(21(25)28-3)12-15-5-4-6-17(11-15)23(26)27/h4-12,14H,13H2,1-3H3,(H,22,24)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVEUMAECZJFG-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5492601.png)
![N-[2-(2-furyl)-1-(3-hydroxypropanoyl)vinyl]benzamide](/img/structure/B5492602.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5492606.png)
![1-[(3-methylphenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B5492610.png)


![2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5492632.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![4-[4-(benzoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B5492685.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)